molecular formula C21H21FN4O3 B6904116 N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide

N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide

Cat. No.: B6904116
M. Wt: 396.4 g/mol
InChI Key: GKEQBIVETIDSPU-UHFFFAOYSA-N
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Description

N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenoxy group, a pyridinyl group, and a pyrazole carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-14-19(13-24-26(14)17-8-10-28-11-9-17)21(27)25-16-4-7-20(23-12-16)29-18-5-2-15(22)3-6-18/h2-7,12-13,17H,8-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEQBIVETIDSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOCC2)C(=O)NC3=CN=C(C=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative. Substitution reactions could result in various substituted derivatives depending on the nucleophile or electrophile used .

Scientific Research Applications

N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in its anti-tubercular activity, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential enzymes or cellular processes . The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyridinyl and pyrazole derivatives, such as:

Uniqueness

N-[6-(4-fluorophenoxy)pyridin-3-yl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenoxy group, for example, can enhance its binding affinity to certain biological targets, while the pyrazole carboxamide moiety can contribute to its stability and reactivity .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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